3-Cyclohexylidene-2-propenenitrile
Description
3-Cyclohexylidene-2-propenenitrile is an unsaturated nitrile compound characterized by a cyclohexylidene group (a cyclohexene-derived substituent) attached to a propenenitrile backbone. The compound’s reactivity is likely influenced by the conjugation between the nitrile group and the unsaturated cyclohexylidene moiety, which may enhance electrophilic character .
Properties
CAS No. |
338770-93-7 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h4H,1-3,5-6H2 |
InChI Key |
QXNFWRKFCVAPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C=CC#N)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Cyclohexylidene vs. Cyclopentyl Derivatives
A critical comparison can be drawn with cyclopentyl-substituted analogs , such as (E)-3-cyclopentylprop-2-enenitrile (CAS: 591769-05-0). These compounds share a similar propenenitrile backbone but differ in the size and steric profile of the cyclic substituent:
Cyclopentyl analogs are more commercially accessible, with suppliers like AKOS011598462 offering these derivatives .
Functional Group Analogues
Other structurally related compounds include 3-Cyclopentylaniline (CAS: 94838-67-2) and 3-Cyclopentylazetidine hydrochloride (CAS: 1803607-59-1), which replace the nitrile group with aniline or azetidine functionalities. These substitutions alter electronic properties and reactivity:
| Compound | Functional Group | Reactivity Profile |
|---|---|---|
| 3-Cyclohexylidene-2-propenenitrile | Nitrile | Electrophilic at nitrile carbon |
| 3-Cyclopentylaniline | Aniline | Nucleophilic aromatic substitution |
| 3-Cyclopentylazetidine | Azetidine | Basic nitrogen for coordination |
The nitrile group in 3-Cyclohexylidene-2-propenenitrile renders it susceptible to hydrolysis or reduction, whereas aniline derivatives participate in diazotization or coupling reactions .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
